Cyrene™

説明

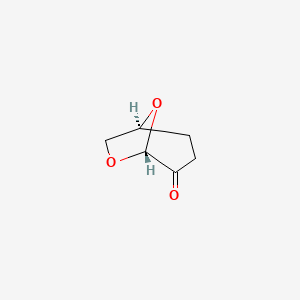

Cyrene™ is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.

The exact mass of the compound Cyrene™ is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyrene™ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyrene™ including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Dihydrolevoglucosenone, also known as (1S,5R)-6,8-Dioxabicyclo(3.2.1)octan-4-one or Cyrene™, is a bio-based solvent derived from cellulose . It has been recognized as a green and sustainable alternative to petroleum-based dipolar aprotic solvents .

Target of Action

The primary targets of Dihydrolevoglucosenone are various organic compounds and polymers . It has been used as an effective solvent for Cu(0) wire-mediated reversible deactivation radical polymerization (RDRP) of various monomers . It has also been used as a solvent for lignin fractionation, processing, and chemistry .

Mode of Action

Dihydrolevoglucosenone interacts with its targets by acting as a dipolar aprotic solvent . It dissolves a wide range of technical lignins, including Kraft (KL), soda, and organosolv lignins . It also facilitates Cu(0) wire-mediated RDRP of various monomers .

Biochemical Pathways

The biochemical pathways affected by Dihydrolevoglucosenone primarily involve the dissolution and processing of lignins and the polymerization of monomers . The compound’s ability to dissolve a wide range of lignins allows for their fractionation and processing . In the context of polymerization, Dihydrolevoglucosenone enables the RDRP of various monomers .

Pharmacokinetics

Dihydrolevoglucosenone has a boiling point of 226 °C at 101.325 kPa, and a vapor pressure of 14.4 Pa near room temperature (25 °C) . It has a comparatively high dynamic viscosity of 14.5 cP . It is miscible with water and many organic solvents . These properties impact the compound’s bioavailability by influencing its solubility, absorption, distribution, and elimination.

Result of Action

The molecular and cellular effects of Dihydrolevoglucosenone’s action primarily involve the dissolution of lignins and the polymerization of monomers . It enables the fractionation and processing of lignins, leading to the recovery of fractions of controlled molar masses . It also facilitates the RDRP of various monomers, resulting in products with a broad range of molar masses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dihydrolevoglucosenone. For instance, the compound’s ability to dissolve lignins depends on the lignin structure, which is governed by the botanical origin and the extraction process . Moreover, Dihydrolevoglucosenone is stable at temperatures up to 195 °C and weak acids and bases . It is readily biodegradable (99% within 14 days) and reacts to oxidants such as aqueous 30% hydrogen peroxide solution even at room temperature .

生化学分析

Biochemical Properties

It is known that it is a clear colorless, to light-yellow liquid with a mild, smoky ketone-like odor . It is miscible with water and many organic solvents

Cellular Effects

One study has shown that it can be used as a solvent for antibacterial drug discovery against ESKAPE pathogens

Molecular Mechanism

It is known that it can react with inorganic bases via an aldol condensation mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, Dihydrolevoglucosenone has been evaluated as a potential sustainable mobile phase solvent in reversed-phase chromatography . It has been found to be a benign biodegradable solvent, making it an attractive replacement to classical non-green organic chromatographic solvents such as acetonitrile .

Metabolic Pathways

It is known that it can be prepared from cellulose in a simple two-step process

生物活性

Cyrene™ (dihydrolevoglucosenone) is a bio-based solvent derived from renewable biomass, particularly glucose. It has gained attention as a sustainable alternative to traditional solvents like dimethyl sulfoxide (DMSO) in various biological and pharmaceutical applications. This article explores the biological activity of Cyrene™, including its antimicrobial properties, role in drug discovery, and potential applications in various chemical reactions.

1. Antimicrobial Properties

Cyrene™ has been evaluated for its effectiveness as a solvent in antimicrobial susceptibility testing. A study compared the effects of Cyrene™ with DMSO on bacterial cultures treated with ciprofloxacin, an antibiotic. The results indicated that Cyrene™ did not exhibit significant antimicrobial activity on its own but was effective in maintaining the viability of bacterial cells post-treatment, potentially due to its ability to protect against reactive oxygen species (ROS)-mediated cell death .

Table 1: Antimicrobial Activity of Cyrene™

| Solvent | MIC (µg/mL) | Growth Inhibition Observed |

|---|---|---|

| DMSO | Various | Yes |

| Cyrene™ | Various | No |

2. Role in Drug Discovery

Recent research highlights the potential of Cyrene™ as a valuable component in drug discovery. A study demonstrated that Cyrene-based fragments possess favorable physicochemical properties, making them suitable for developing new pharmaceutical compounds. The fragment library derived from Cyrene™ showed a high number of saturated rings and stereocenters, which are beneficial for drug design .

Table 2: Physicochemical Properties of Cyrene-derived Fragments

| Property | Value |

|---|---|

| Average MW | 254 Da |

| High-Polar Area (HAC) | 17.9 |

| Total Polar Surface Area (TPSA) | 53.0 |

3. Chemical Reactions and Applications

Cyrene™ has been successfully utilized in various chemical reactions, including Sonogashira cross-coupling and Beckmann rearrangements. These reactions benefit from Cyrene's low toxicity and ability to act as a solvent without interfering with the reaction mechanisms . The compound's unique properties facilitate the synthesis of pharmaceutically relevant intermediates, showcasing its versatility as a green solvent.

Case Study 1: Melatonin Solubility Testing

In a study assessing the solubility of melatonin (MLT) in Cyrene™, it was found that while MLT exhibited no growth inhibition on bacterial cultures, the presence of Cyrene™ did not adversely affect bacterial growth at specific concentrations . This indicates that Cyrene™ can be safely used as a diluent for compounds with potential therapeutic applications.

Case Study 2: Antioxidant and Anti-inflammatory Activities

Cyrene™ has also been noted for its broader biological activities, including anti-inflammatory and antioxidant properties. These characteristics make it a candidate for further investigation in therapeutic contexts, particularly in formulations aimed at reducing oxidative stress-related conditions .

特性

IUPAC Name |

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h4,6H,1-3H2/t4-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIRALQRTSITMI-UJURSFKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2OCC1O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]2OC[C@H]1O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450332 | |

| Record name | (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53716-82-8 | |

| Record name | (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,5R)-6,8-Dioxabicyclo(3.2.1)octan-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。